molecular formula C23H23N3O2S B492448 2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 724737-59-1

2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B492448
CAS No.: 724737-59-1
M. Wt: 405.5g/mol
InChI Key: SZNDKINBJPRDCP-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic synthesis techniques. One common approach is to start with the preparation of the imidazo[1,2-a]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The phenyl ring with the sulfonamide group is then introduced through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring or the imidazo[1,2-a]pyridine core.

Scientific Research Applications

2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.

    Medicine: It has shown promise in preclinical studies as an anticancer agent, with the ability to inhibit certain cancer cell lines.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
  • 1-{[6-(3-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-2-yl]methyl}-N-[(tetrahydrofuran-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Uniqueness

2,4,5-trimethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the sulfonamide group and the imidazo[1,2-a]pyridine core makes it particularly effective in certain applications compared to its analogs.

Properties

IUPAC Name

2,4,5-trimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-15-6-5-11-26-14-21(24-23(15)26)19-7-9-20(10-8-19)25-29(27,28)22-13-17(3)16(2)12-18(22)4/h5-14,25H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNDKINBJPRDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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